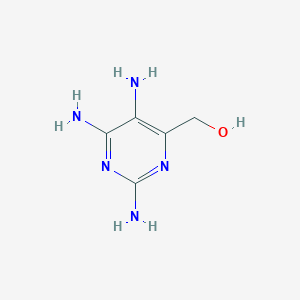

(2,5,6-Triaminopyrimidin-4-yl)methanol

Description

Contextual Significance of Aminopyrimidine Scaffolds in Chemical Biology

Aminopyrimidine scaffolds are a cornerstone in the field of chemical biology and medicinal chemistry. Their prevalence stems from their structural resemblance to the purine (B94841) and pyrimidine (B1678525) bases of DNA and RNA, allowing them to interact with a wide array of biological targets. These scaffolds are key components in a multitude of approved drugs and clinical candidates, demonstrating a broad spectrum of pharmacological activities.

The versatility of the aminopyrimidine core allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to their use in the development of kinase inhibitors for cancer therapy, antimicrobial agents, and modulators of various cellular signaling pathways. The amino groups on the pyrimidine ring can act as hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological macromolecules.

| Therapeutic Area | Examples of Aminopyrimidine-Containing Drugs |

| Oncology | Imatinib, Erlotinib |

| Infectious Diseases | Trimethoprim, Pyrimethamine |

| Autoimmune Diseases | Baricitinib |

Historical Trajectory of Research on 2,5,6-Triaminopyrimidine Derivatives

Research into 2,5,6-triaminopyrimidine derivatives has a rich history, often intertwined with the study of pteridines and folic acid analogs. These compounds have been investigated for their roles as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids. The triamino substitution pattern is a key feature for mimicking the binding of natural substrates to this enzyme.

Early studies focused on the synthesis and biological evaluation of various substituted 2,5,6-triaminopyrimidines as potential antimalarial and antibacterial agents. More recently, the focus has expanded to include their potential as anticancer agents and as scaffolds for the development of inhibitors for other enzymes, such as kinases and caspases. The exploration of this scaffold has provided valuable insights into structure-activity relationships, guiding the design of more potent and selective therapeutic agents.

Structural Basis for Investigating (2,5,6-Triaminopyrimidin-4-yl)methanol

The chemical structure of this compound presents several points of interest for chemical biologists. The triaminopyrimidine core provides a rigid scaffold with multiple points for hydrogen bonding, which can be crucial for target recognition and binding affinity. The introduction of a hydroxymethyl group at the 4-position adds a new dimension to the molecule's potential interactions.

The hydroxymethyl group can act as both a hydrogen bond donor and acceptor, and its flexibility allows it to adopt various conformations to optimize interactions within a binding pocket. In drug design, a hydroxymethyl group is sometimes used as a bioisosteric replacement for a carboxylic acid or an amide, which can lead to improved pharmacokinetic properties such as increased cell permeability and metabolic stability. This functional group also provides a handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship studies.

Overview of Current Research Avenues and Unexplored Areas for this compound

While direct research on this compound is sparse, the known activities of related compounds suggest several promising avenues for future investigation.

Potential Therapeutic Applications:

Anticancer Agents: Given the prevalence of aminopyrimidine scaffolds in kinase inhibitors, this compound could be explored as a starting point for the development of novel anticancer drugs. The hydroxymethyl group could potentially interact with key residues in the ATP-binding pocket of various kinases.

Antimicrobial Agents: The historical success of triaminopyrimidines as DHFR inhibitors suggests that this compound and its derivatives could be investigated for their antibacterial or antiprotozoal activity.

Caspase Inhibitors: Research has shown that certain triaminopyrimidine derivatives can act as inhibitors of inflammatory caspases. depaul.edu The specific substitution pattern of this compound may offer unique interactions with these enzymes.

Unexplored Areas:

Synthesis and Characterization: The development of a robust and efficient synthetic route to this compound is a critical first step. This would likely involve the reduction of a corresponding carboxylic acid or ester, or the functionalization of a pre-existing 2,5,6-triaminopyrimidine core.

Biophysical and Structural Studies: Once synthesized, detailed biophysical and structural studies, such as X-ray crystallography or NMR, could elucidate how the hydroxymethyl group influences the binding of the triaminopyrimidine scaffold to various biological targets.

Probe Development: The hydroxymethyl group could be used as an attachment point for fluorescent tags or other reporter groups, enabling the development of chemical probes to study the localization and interactions of this scaffold within cells.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H9N5O |

|---|---|

Molecular Weight |

155.16 g/mol |

IUPAC Name |

(2,5,6-triaminopyrimidin-4-yl)methanol |

InChI |

InChI=1S/C5H9N5O/c6-3-2(1-11)9-5(8)10-4(3)7/h11H,1,6H2,(H4,7,8,9,10) |

InChI Key |

SGFSNELOTYRDBY-UHFFFAOYSA-N |

Canonical SMILES |

C(C1=C(C(=NC(=N1)N)N)N)O |

Origin of Product |

United States |

Synthetic Chemistry and Chemical Transformations of 2,5,6 Triaminopyrimidin 4 Yl Methanol

De Novo Synthetic Routes to (2,5,6-Triaminopyrimidin-4-yl)methanol

Detailed, peer-reviewed synthetic procedures for creating this compound from basic precursors could not be located. The synthesis of analogous compounds, such as 2,4,5-triamino-6-hydroxypyrimidine (a tautomer of 2,5,6-triamino-4(1H)-pyrimidinone), is well-established, often involving the catalytic hydrogenation of a nitroso precursor like 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. google.com Furthermore, triaminopyrimidines are frequently used as foundational building blocks for more complex heterocyclic systems like pteridines. derpharmachemica.comthieme-connect.denih.gov For instance, the synthesis of 2,4-diamino-6-(hydroxymethyl)pteridine proceeds from a 2,4,5,6-tetraaminopyrimidine (B94255) salt, indicating that related structures can be functionalized with hydroxymethyl groups through condensation reactions. google.com However, a direct synthetic route that results in the this compound structure is not documented.

Precursor Selection and Reaction Optimization Strategies

Without established synthetic routes, discussion of precursor selection and reaction optimization for this compound is speculative. Hypothetically, a synthesis could involve the reduction of a corresponding carboxylic acid or ester derivative (e.g., methyl 2,5,6-triaminopyrimidine-4-carboxylate), a common method for producing primary alcohols. However, no literature confirms the existence or synthesis of such a precursor for this specific triaminopyrimidine.

Methodologies for Enhanced Yield and Purity

Similarly, methodologies for enhancing the yield and purity of this compound cannot be reported, as no baseline synthesis exists from which to improve.

Functionalization and Derivatization of the this compound Core

There is no available scientific literature detailing the use of this compound as a core scaffold for further chemical modification. While general methods for modifying amino and hydroxyl groups on heterocyclic rings are widely known, their specific application to this compound has not been published.

Modifications at the Amino and Hydroxymethyl Groups

No studies describing the selective or exhaustive modification of the three amino groups or the primary hydroxymethyl group of this compound are present in the literature.

Synthesis of Conjugates and Prodrug-like Chemical Probes

The synthesis of conjugates or prodrug-like chemical probes from this compound has not been documented.

Stereoselective Synthesis and Chiral Resolution of this compound Analogs

The creation of single-enantiomer chiral drugs is a critical endeavor in pharmaceutical development, as different enantiomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. While specific methodologies for the direct asymmetric synthesis or chiral resolution of this compound analogs are not extensively detailed in publicly available literature, established principles of stereoselective synthesis and chiral resolution can be applied to these compounds.

Asymmetric Synthesis Approaches:

Asymmetric synthesis aims to create a specific stereoisomer of a chiral molecule. For analogs of this compound, where the chirality would reside at the carbon atom of the methanol (B129727) group, several strategies could be envisioned:

Chiral Catalysts: The reduction of a precursor, such as a 4-formyl-2,5,6-triaminopyrimidine derivative, using a chiral reducing agent or a catalyst in conjunction with a reducing agent, could stereoselectively produce one enantiomer of the desired alcohol.

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For instance, a chiral building block containing the hydroxymethyl group with the desired stereochemistry could be synthesized and subsequently elaborated to construct the triaminopyrimidine ring.

Biocatalysis: Enzymes are highly stereoselective catalysts. The use of engineered enzymes, such as alcohol dehydrogenases, could facilitate the stereospecific reduction of a ketone precursor to the desired chiral alcohol. Biocatalytic approaches are increasingly favored due to their high selectivity and environmentally friendly reaction conditions.

Chiral Resolution of Racemic Mixtures:

When a racemic mixture of a this compound analog is produced, chiral resolution techniques can be employed to separate the enantiomers.

Diastereomeric Salt Formation: This classical method involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. Subsequent removal of the resolving agent yields the individual enantiomers.

Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially react with one enantiomer in a racemic mixture. For a racemic alcohol, a lipase (B570770) could be used to catalyze the acylation of one enantiomer, leaving the other unreacted. The resulting acylated and unreacted enantiomers can then be separated. This method is widely used in the pharmaceutical industry due to its efficiency and the mild reaction conditions required.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. The differential interaction of the enantiomers with the chiral stationary phase allows for their separation.

While the direct application of these methods to this compound analogs requires specific experimental development, the principles outlined above form the basis for obtaining enantiomerically pure forms of such chiral pyrimidine (B1678525) derivatives.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical processes that are environmentally friendly, efficient, and safe. The synthesis of highly functionalized molecules like this compound can benefit significantly from the adoption of these approaches. Several green synthetic methodologies have been successfully applied to the synthesis of pyrimidine derivatives, which are directly relevant to the production of the target compound and its analogs. eurekaselect.com

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.gov The synthesis of various aminopyrimidine derivatives has been efficiently achieved using microwave-assisted protocols. nanobioletters.com For instance, the condensation of guanidine (B92328) with a suitable three-carbon precursor to form the pyrimidine ring can be significantly accelerated under microwave irradiation. jocpr.com This technique often allows for solvent-free reactions, further enhancing its green credentials.

| Reactants | Conditions | Yield | Reaction Time | Reference |

|---|---|---|---|---|

| Guanidine, 2-(1-ethoxyethylidene)malononitrile | Microwave, Solid Phase | 90% | 40 min | jocpr.com |

| Chalcones, Guanidine nitrate | Microwave, ZnCl2 | 33-56% | 3 min | nanobioletters.com |

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, accelerating chemical reactions. Ultrasound has been effectively used in the synthesis of various pyrimidine derivatives, often resulting in higher yields and shorter reaction times. nih.gov This method can be particularly advantageous for heterogeneous reactions.

| Reactants | Conditions | Yield | Reaction Time | Reference |

|---|---|---|---|---|

| Aldehydes, Ethyl acetoacetate, Urea/Thiourea | Ultrasound, Water | High | Short | nih.gov |

Solvent-Free Synthesis:

The elimination of volatile organic solvents is a key goal of green chemistry. Solvent-free, or solid-state, reactions offer numerous benefits, including reduced environmental impact, cost savings, and often simpler work-up procedures. The synthesis of aminopyrimidine derivatives has been successfully demonstrated under solvent-free conditions, often facilitated by grinding the reactants together or by using a minimal amount of a recyclable catalyst. jocpr.com Multicomponent reactions, where three or more reactants combine in a single step to form a product, are particularly well-suited for solvent-free conditions and have been used to synthesize complex pyrimidine structures. jocpr.com

Biocatalysis:

The use of enzymes as catalysts in organic synthesis is a rapidly growing area of green chemistry. Enzymes operate under mild conditions (temperature, pH), are highly selective, and are biodegradable. For the synthesis of this compound and its analogs, biocatalysis could be employed in several ways. As mentioned in the stereoselective synthesis section, enzymes can be used for the asymmetric reduction of a precursor to form a chiral alcohol. Furthermore, transaminases can be used for the stereoselective synthesis of chiral amines, which could be valuable intermediates in the synthesis of more complex analogs. nih.gov The development of robust and recyclable immobilized enzymes further enhances the sustainability of these processes. mdpi.com

The application of these green chemistry principles to the synthesis of this compound and its analogs holds significant promise for developing more sustainable and efficient manufacturing processes for this important class of compounds.

Mechanistic Elucidation of Biological Interactions

Enzymatic Modulation and Inhibition by (2,5,6-Triaminopyrimidin-4-yl)methanol and its Derivatives

The triaminopyrimidine scaffold is a versatile pharmacophore that has been incorporated into a variety of molecules designed to interact with a range of enzymes. Research into this chemical class has revealed specific and potent inhibitory activities against enzymes crucial in inflammation and cell proliferation pathways.

Interaction with Folate Pathway Enzymes (e.g., Dihydrofolate Reductase)

The folate metabolic pathway is essential for the synthesis of nucleic acids and amino acids, making its enzymes attractive targets for therapeutic intervention. Dihydrofolate reductase (DHFR) is a key enzyme in this pathway, and its inhibition can lead to the disruption of DNA synthesis and cell replication. While diaminopyrimidine derivatives are well-known inhibitors of DHFR, the specific inhibitory activity of this compound has not been extensively documented in publicly available research. However, the broader class of diaminopyrimidine antifolates has been widely studied, with hundreds of derivatives tested as inhibitors of DHFR from various species. researchgate.net Quantitative structure-activity relationship (QSAR) studies on diaminopyrimidine derivatives have identified that mass-related and Sanderson electronegativity-related descriptors are well-correlated with their inhibitory concentration against human DHFR. scispace.com These findings suggest that the structural and electronic properties of the triaminopyrimidine scaffold are conducive to DHFR inhibition.

Modulation of Pteridine (B1203161) Biosynthetic and Metabolic Pathways

Pteridines are a class of heterocyclic compounds that include folates and are crucial for various biological functions. The biosynthesis and metabolism of pteridines are complex pathways involving multiple enzymes. While there is evidence that folic acid is a primary driver for pteridine metabolism and that this pathway can become dysregulated in diseases like breast cancer, leading to the excretion of pteridine derivatives, the direct modulatory effects of this compound on these pathways are not well-characterized in the current literature. nih.govnih.gov The structural similarity of the pyrimidine (B1678525) core to the pteridine ring system suggests a potential for interaction, but specific research is lacking.

Inhibition of Specific Hydrolases (e.g., β-Glucuronidase)

β-Glucuronidase is an enzyme implicated in various pathological conditions, and its inhibition is an active area of research. Studies have shown that pyrimidine derivatives can act as inhibitors of this enzyme. Specifically, a series of 2-aminopyrimidine (B69317) derivatives were synthesized and evaluated for their β-glucuronidase inhibitory activity. mdpi.comnih.gov One of the most potent compounds identified in these studies exhibited an IC50 value of 2.8 ± 0.10 µM, significantly more potent than the standard inhibitor, D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM). mdpi.comnih.gov While these findings are for 2-aminopyrimidine derivatives, they highlight the potential of the pyrimidine scaffold to be developed into effective β-glucuronidase inhibitors. Further investigation is needed to determine if the triaminopyrimidine substitution pattern of this compound confers similar or enhanced inhibitory activity.

Interaction with Proteases (e.g., Inflammatory Caspases)

A significant area of research for triaminopyrimidine derivatives has been their interaction with inflammatory caspases, particularly caspase-1. Caspase-1 is a key mediator of the inflammatory response, responsible for the activation of pro-inflammatory cytokines. Overactivation of caspase-1 is linked to a variety of inflammatory and autoimmune disorders.

Research has identified a family of potent, reversible, and non-peptidic small molecule inhibitors of caspase-1 that feature a common triaminopyrimidine scaffold. researchgate.net These inhibitors are believed to bind to an allosteric site on the enzyme, distinct from the active site. researchgate.net This allosteric binding induces a conformational change that inactivates the enzyme.

Structure-activity relationship (SAR) studies on a series of analogs have provided insights into the features that govern their inhibitory potency. For instance, various alkyl and aryl groups attached to a piperazine (B1678402) nitrogen linked to the triaminopyrimidine core were well-tolerated, yielding IC50 values in the nanomolar range.

| Derivative | Linker | Substituent | IC50 (nM) |

| AE-2-21 | Methylene (B1212753) | o-tolyl | 18 |

| AE-2-48 | Ethylene | 4-trifluoromethylphenyl | 13 |

| CA-1-11 | Amide | Electrophilic covalent warhead | 134 |

| EM-1-10 | Amide | Electrophilic covalent warhead | 144 |

The most potent of these non-covalent inhibitors displayed IC50 values as low as 13 nM. researchgate.net Even derivatives designed with electrophilic covalent "warheads" were found to act as semi-reversible, non-competitive inhibitors with slightly reduced, yet still potent, IC50 values in the low nanomolar range. researchgate.net

Characterization of Enzyme Binding Kinetics and Mechanisms

The inhibitory mechanism of triaminopyrimidine derivatives against caspase-1 has been characterized as non-competitive. wikipedia.org This is in contrast to competitive inhibitors that bind to the active site and compete with the substrate. Non-competitive inhibitors bind to a separate site on the enzyme, affecting the enzyme's catalytic activity without preventing substrate binding. wikipedia.orgkhanacademy.org

Kinetic analysis of these triaminopyrimidine inhibitors has confirmed their non-competitive mode of action. researchgate.net The binding to an allosteric site is supported by molecular docking studies, which show that these compounds fit well into a pocket at the dimer interface of the caspase enzyme, approximately 14 Å from the active site. researchgate.netumass.edu This allosteric binding traps the enzyme in a zymogen-like conformation, preventing its catalytic activity. umass.edu The binding of these inhibitors at the allosteric site is functionally coupled to the active site, thereby preventing peptide substrate binding. umass.edu This allosteric mechanism of inhibition is a promising strategy for developing selective caspase inhibitors.

Receptor Binding and Signaling Pathway Modulation

The interaction of this compound and its derivatives is not limited to direct enzyme inhibition. There is emerging evidence that compounds with a pyrimidine core can also modulate receptor binding and intracellular signaling pathways.

Some pyrimidine derivatives have been shown to be potent and selective antagonists for the A3 adenosine (B11128) receptor, with some ligands exhibiting affinities in the nanomolar range (K(i) < 10 nM). nih.gov Furthermore, the thienopyrimidine core is a key pharmacophore in a number of small molecule inhibitors of the PI3K-Akt-mTOR signaling pathway. mdpi.com This pathway is a central regulator of cell survival, growth, and proliferation and is often dysregulated in cancer. nih.gov The inhibition of this pathway is a major focus of cancer drug discovery. nih.gov While these findings are for related but distinct pyrimidine-containing scaffolds, they suggest that the triaminopyrimidine core of this compound could potentially be incorporated into molecules designed to target these signaling pathways. Further research is needed to explore the receptor binding profile and effects on signaling pathways of this compound and its direct derivatives.

Ligand-Receptor Interaction Profiling

Triaminopyrimidine derivatives have been identified as ligands for specific biological receptors, suggesting that this compound may also exhibit receptor-binding activity. Research into novel 2,4,6-triaminopyrimidine (B127396) derivatives has demonstrated their ability to bind to the GalR2 receptor with sub-micromolar affinity. nih.gov This interaction is of interest for its potential therapeutic applications in conditions such as seizures and epilepsy. nih.gov The specific binding profile is influenced by the substituents on the pyrimidine core. For instance, derivatives with a p-OCH3-aniline at the 4-position and a piperidine (B6355638) at the 2-position of the pyrimidine ring have shown high affinity for the GalR2 receptor. nih.gov While the specific interaction profile of this compound with GalR2 or other receptors has not been detailed, the established affinity of its structural class suggests this as a potential area of investigation.

Another area of interest is the interaction of triaminopyrimidine scaffolds with enzymes involved in inflammatory processes. A family of potent inhibitors of caspase-1, a key enzyme in the inflammatory response, shares a common triaminopyrimidine scaffold. depaul.edu These compounds have been shown to act as non-competitive inhibitors, suggesting they bind to an allosteric site on the enzyme rather than the active site. depaul.edu The potency of these inhibitors is influenced by the nature of the amino groups on the pyrimidine scaffold. depaul.edu

Table 1: Reported Receptor/Enzyme Interactions of Triaminopyrimidine Derivatives

| Derivative Class | Target Receptor/Enzyme | Nature of Interaction | Reported Affinity/Potency |

|---|---|---|---|

| 2,4,6-Triaminopyrimidines | GalR2 | Ligand Binding | IC50 values ranging from 0.3 to 1.0 μM nih.gov |

Perturbation of Cellular Signaling Cascades

By interacting with receptors and enzymes, triaminopyrimidine derivatives can perturb cellular signaling cascades. The inhibition of caspase-1 by triaminopyrimidine compounds, for example, directly interferes with the inflammatory signaling pathway. depaul.edu Caspase-1 is a critical component of the inflammasome, a multi-protein complex that, when activated, leads to the cleavage of pro-inflammatory cytokines such as pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active forms. depaul.edu By inhibiting caspase-1, these compounds can reduce the levels of active IL-1β and IL-18, thereby dampening the inflammatory response. depaul.edu Overactivation of caspase-1 has been linked to a variety of inflammatory diseases, making its inhibition a key therapeutic strategy. depaul.edu

The binding of triaminopyrimidine derivatives to the GalR2 receptor also has implications for cellular signaling. Galanin receptors are G protein-coupled receptors that are widely expressed in the central and peripheral nervous systems and are involved in regulating various physiological processes. nih.gov The development of selective ligands for these receptors is a focus of research for treating neurological disorders. nih.gov

Nucleic Acid Recognition and Binding Studies (DNA/RNA)

The pyrimidine structure is a fundamental component of nucleic acids, suggesting that pyrimidine derivatives may interact with DNA and RNA.

Interactions with Riboswitches

Riboswitches are structured RNA elements, typically found in the 5' untranslated region of messenger RNA, that can directly bind to small molecule metabolites to regulate gene expression. nih.gov The thiamine (B1217682) pyrophosphate (TPP) riboswitch, for instance, controls the expression of genes involved in the synthesis and transport of thiamine. nih.govfrontiersin.org The pyrimidine moiety of TPP is crucial for its recognition by the riboswitch. The pyrimidine-sensing helix of the E. coli thiM riboswitch is highly selective, recognizing the hydrogen-bonding pattern and electronic properties of the aminopyrimidine ring. nih.gov

Synthetic TPP analogues have been used to probe these interactions, revealing the importance of the aminopyrimidine ring for binding and subsequent gene regulation. nih.gov This suggests that pyrimidine derivatives, potentially including this compound, could act as ligands for riboswitches, thereby modulating gene expression.

Modulation of Gene Expression at the Transcriptional or Translational Level

The regulation of pyrimidine biosynthetic (pyr) genes in bacteria often involves mechanisms that respond to nucleotide levels to control transcription or translation. nih.gov These regulatory systems, which can involve transcription attenuation or translation inhibition, rely on specific RNA structures that sense the levels of pyrimidine nucleotides. nih.gov This highlights a natural mechanism by which pyrimidine-related molecules can influence gene expression. While there is no direct evidence of this compound modulating gene expression, the established role of pyrimidine derivatives in interacting with regulatory RNA elements like riboswitches suggests a potential mechanism for such activity.

Structure-Activity Relationship (SAR) Studies for Biological Mechanisms

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. nih.gov

Positional and Stereochemical Impact on Target Engagement

Structure-activity relationship studies of various pyrimidine derivatives have demonstrated that modifications to the substituent groups can significantly alter their biological activity. nih.gov For instance, in the context of caspase-1 inhibition by triaminopyrimidine derivatives, the variation of the amino groups on the pyrimidine scaffold is a key area of investigation to understand their impact on inhibitory potency. depaul.edu Similarly, for 2,4,6-triaminopyrimidine derivatives targeting the GalR2 receptor, the specific aryl and aliphatic amines substituted at different positions on the pyrimidine core are critical for achieving high affinity. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2,4,6-trichloropyrimidine |

| Interleukin-1β (IL-1β) |

| Interleukin-18 (IL-18) |

Quantitative Structure-Activity Relationships (QSAR) in Mechanistic Contexts

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the chemical structure of a compound influences its biological activity. For pyrimidine derivatives, including compounds structurally related to this compound, QSAR models provide valuable insights into their interactions with biological targets at a molecular level. These models establish a mathematical relationship between the physicochemical properties of a series of compounds and their potencies.

Research on various pyrimidine derivatives has demonstrated that specific structural modifications can significantly impact their biological effects, which may range from antimicrobial and anticancer to anti-inflammatory activities. nih.gov The position and nature of substituents on the pyrimidine ring are critical determinants of the compound's activity. nih.gov For instance, in a series of tri-substituted pyrimidine derivatives studied for their anti-inflammatory activity, molecular descriptors such as the dipole moment (μD), the energy of the highest occupied molecular orbital (EHOMO), isotropic polarizability (α), and lipophilicity (ACD/logP) were found to be crucial for predicting their efficacy. scirp.org

A common approach in QSAR studies involves developing models using techniques like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). scirp.org These models can effectively predict the biological activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. The predictive power of these models is often validated by a high correlation coefficient (R²) and external validation metrics. scirp.org

For cytokinin agonistic and antagonistic pyrido[2,3-d]pyrimidine (B1209978) derivatives, QSAR analyses have revealed that the steric features of the molecule are significant in determining whether the compound acts as an agonist or an antagonist. nih.gov This suggests that the topology of the receptor site has specific dimensional requirements for ligand binding and subsequent biological response.

| Molecular Descriptor | Influence on Biological Activity of Pyrimidine Derivatives | Example of Model Used | Reference |

| Lipophilicity (logP) | Can have a parabolic relationship with activity, where optimal lipophilicity leads to maximum efficacy. | Multiple Linear Regression (MLR) | nih.gov |

| Steric Parameters (e.g., Molar Refractivity) | Crucial for determining the quality of activity (agonist vs. antagonist) and the extent of activity. | Regression Analysis | nih.gov |

| Dipole Moment (μD) | Influences the binding affinity to the target protein through electrostatic interactions. | Artificial Neural Network (ANN) | scirp.org |

| EHOMO (Energy of Highest Occupied Molecular Orbital) | Relates to the electron-donating ability of the molecule, which can be important for certain receptor interactions. | Density Functional Theory (DFT) based calculations | scirp.org |

| Isotropic Polarizability (α) | Affects the non-covalent interactions between the compound and the biological target. | Multiple Linear Regression (MLR) | scirp.org |

This table provides illustrative examples of molecular descriptors and their influence on the biological activity of various pyrimidine derivatives as determined by QSAR studies. The specific impact of these descriptors can vary depending on the biological target and the specific class of pyrimidine derivatives.

Intracellular Fate and Metabolic Transformations within Research Models

The intracellular fate and metabolic transformations of pyrimidine analogues are critical to their pharmacological effects, as these compounds often act as prodrugs that require intracellular activation. researchgate.netnih.govnih.gov While specific data on this compound is not available, the metabolic pathways of other pyrimidine derivatives, particularly those used in oncology, provide a framework for understanding its potential intracellular processing.

Upon entering a cell, which can be mediated by various nucleoside transporters, pyrimidine analogues typically undergo a series of enzymatic modifications. researchgate.netuu.nl A key activation step for many pyrimidine nucleoside analogues is sequential phosphorylation to their monophosphate, diphosphate, and ultimately triphosphate forms. nih.govnih.gov These phosphorylation steps are catalyzed by intracellular kinases. The resulting triphosphate nucleotide is often the pharmacologically active form of the molecule, which can then interfere with cellular processes such as DNA and RNA synthesis. uu.nl

The intracellular metabolism of pyrimidine analogues is a complex process that can also include deactivation pathways. Deamination and glycosidic bond cleavage are common catabolic routes that can inactivate the compound and facilitate its elimination from the cell. The balance between activating and inactivating metabolic pathways determines the intracellular concentration of the active form of the drug and, consequently, its therapeutic efficacy. researchgate.net

The study of the intracellular pharmacokinetics of pyrimidine analogues is essential for understanding their mechanism of action and for optimizing their therapeutic use. nih.gov Research has shown considerable inter-individual variation in the intracellular concentrations of the active metabolites of pyrimidine drugs, which may contribute to differences in treatment response. nih.gov

| Metabolic Transformation | Enzyme Family Involved (General) | Potential Effect on this compound | Significance |

| Phosphorylation | Kinases (e.g., Uridine-Cytidine Kinase) | Addition of phosphate (B84403) groups to the hydroxymethyl moiety. | Potential bioactivation to a pharmacologically active nucleotide analogue. |

| Deamination | Deaminases | Removal of an amino group from the pyrimidine ring. | Potential inactivation or alteration of biological activity. |

| Glycosylation | Glycosyltransferases | Addition of a sugar moiety to the molecule. | May alter solubility, transport, and receptor binding properties. |

| Oxidation of Methanol (B129727) Group | Alcohol Dehydrogenases, Aldehyde Dehydrogenases | Conversion of the methanol group to a carboxylic acid. | Could lead to inactivation and facilitate excretion. |

This table outlines potential metabolic transformations for this compound based on the known metabolism of other pyrimidine derivatives and compounds containing a methanol group. The specific enzymes and the extent of these transformations would need to be determined through experimental studies.

Computational Chemistry and Molecular Modeling of 2,5,6 Triaminopyrimidin 4 Yl Methanol

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is fundamental to understanding the three-dimensional structure of (2,5,6-Triaminopyrimidin-4-yl)methanol. The molecule's flexibility is primarily centered around the rotatable bond between the pyrimidine (B1678525) ring and the hydroxymethyl group (-CH₂OH). Different rotational positions (rotamers) of this group relative to the ring result in various conformers, each with a distinct potential energy. Computational methods, such as systematic or stochastic conformational searches, are employed to identify low-energy, stable conformations.

Molecular dynamics (MD) simulations provide a dynamic perspective of the molecule's behavior over time. nih.govfrontiersin.org By simulating the motions of atoms and bonds under defined conditions (e.g., in a solvent like water), MD can reveal how the molecule flexes, vibrates, and interacts with its environment. nih.gov For this compound, MD simulations can elucidate the stability of its different conformers, the dynamics of intramolecular hydrogen bonding between the amino groups and the hydroxymethyl group, and the hydration shell structure. A typical MD simulation protocol involves energy minimization of the starting structure, followed by gradual heating and equilibration, and finally a production run from which trajectory data is collected for analysis. nih.gov

Table 1: Illustrative Conformational Analysis Data for this compound

| Conformer ID | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Population (%) at 298K |

| Conf-1 | 60° | 0.00 | 45.2 |

| Conf-2 | 180° | 0.85 | 25.1 |

| Conf-3 | -60° | 1.20 | 15.5 |

| Conf-4 | 0° | 2.50 | 14.2 |

Note: Data is illustrative and represents typical outputs of a conformational search.

Electronic Structure and Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and chemical reactivity of molecules. mdpi.com For this compound, these calculations can determine a wide range of molecular properties that govern its behavior in chemical reactions.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. mdpi.com The spatial distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution across the molecule. Red-colored regions on an MEP map indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor), which are prone to nucleophilic attack. Other calculated descriptors, such as ionization potential, electron affinity, electronegativity, and global hardness, provide a quantitative measure of the molecule's reactivity. chemrxiv.org

Table 2: Predicted Reactivity Descriptors from DFT Calculations

| Property | Predicted Value | Description |

| HOMO Energy | -5.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.6 eV | Indicator of chemical stability and reactivity. |

| Ionization Potential | 5.8 eV | Energy required to remove an electron. |

| Electron Affinity | 1.2 eV | Energy released when an electron is added. |

| Electronegativity (χ) | 3.5 | Tendency to attract electrons. |

| Global Hardness (η) | 2.3 | Resistance to change in electron distribution. |

Note: Values are hypothetical and for illustrative purposes.

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. jbcpm.com This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. For this compound, docking studies can suggest how it might interact with the active site of enzymes like kinases or dihydrofolate reductase, which are common targets for pyrimidine-based inhibitors.

The process involves preparing the 3D structures of both the ligand and the protein target. jbcpm.com Docking algorithms then sample a vast number of possible binding poses and score them based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). chemrxiv.org The resulting poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues in the protein's active site. mdpi.com The multiple amino and hydroxyl groups on this compound make it a potent candidate for forming multiple hydrogen bonds, which are critical for stable protein-ligand binding. nih.gov

Table 3: Example Molecular Docking Results for this compound

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Dihydrofolate Reductase (1U72) | -7.8 | Asp27, Ile50, Phe31 | Hydrogen Bond, Hydrophobic |

| Cyclin-Dependent Kinase 2 (1HCK) | -8.2 | Leu83, Glu81, Lys33 | Hydrogen Bond, Hydrophobic |

| Epidermal Growth Factor Receptor (2J5F) | -7.5 | Met793, Asp855, Lys745 | Hydrogen Bond, Pi-Alkyl |

Note: This table is illustrative. The protein targets are chosen based on known inhibitors with similar scaffolds.

De Novo Design and Virtual Screening of this compound Analogs

Building upon the core scaffold of this compound, computational methods can be used to design and evaluate novel analogs with potentially improved properties. De novo design algorithms create new molecules from scratch or by modifying an existing scaffold, aiming to optimize binding to a specific target.

Virtual screening is a more common approach where large chemical libraries are computationally filtered to identify molecules with a high likelihood of binding to a target protein. mdpi.compreprints.org This can be done through two main strategies:

Structure-Based Virtual Screening (SBVS): This method uses molecular docking to screen thousands or millions of compounds against the 3D structure of a biological target. nih.gov Compounds are ranked by their predicted binding affinity. nih.gov

Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, this method searches for molecules that are structurally or pharmacophorically similar to a known active compound, in this case, this compound. nih.govresearchgate.net A pharmacophore model, which defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for activity, is created and used to filter databases.

These screening processes can identify novel derivatives of this compound with potentially higher potency, selectivity, or better pharmacokinetic properties.

Theoretical Insights into Protonation States and Aromaticity of Pyrimidine Ring

The pyrimidine ring in this compound is aromatic, a property that contributes significantly to its stability. Computational methods can quantify this aromaticity through techniques like Nucleus-Independent Chemical Shift (NICS) calculations, which measure the magnetic shielding at the center of the ring.

The protonation state of the molecule is critical for its biological activity, as it affects solubility, receptor binding, and membrane permeability. The triaminopyrimidine core has multiple basic nitrogen atoms that can be protonated. Quantum chemical calculations can predict the proton affinity of each potential site. nih.gov Studies on the closely related 2,4,6-triaminopyrimidine (B127396) have shown that while protonation typically occurs at the N1 ring nitrogen, the electron-rich nature of the ring, enhanced by the three amino groups, also allows for protonation at the C5 carbon. nih.gov This C5 protonation forms a stable cationic sigma-complex, a behavior that is a general feature of the 2,4,6-triaminopyrimidine system. nih.gov Given the structural similarity, this compound is expected to exhibit similar complex protonation behavior, which can be crucial for its interactions within a specific protein active site. nih.govnih.gov

Advanced Analytical and Spectroscopic Characterization in Research Settings

Chromatographic Separations for Isolation and Purity Assessment of 2,5,6-Triaminopyrimidin-4-ol

Chromatographic techniques are essential for the separation and purity assessment of polar, multifunctional compounds like aminopyrimidines.

High-Performance Liquid Chromatography (HPLC) Method Development

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for the analysis of pyrimidine (B1678525) derivatives. nih.gov Due to the high polarity of compounds like 2,5,6-Triaminopyrimidin-4-ol, modifications to standard RP-HPLC methods are necessary to achieve adequate retention and separation.

A patented method for the purity analysis of 2,4,5-triamino-6-hydroxypyrimidine sulfate (B86663) highlights a successful approach. google.com The method employs an ion-pairing reagent in the mobile phase. This reagent, an alkyl sulfonate, pairs with the protonated amine groups of the analyte, increasing its hydrophobicity and thus its retention on a nonpolar C18 stationary phase.

Table 1: Example HPLC Conditions for a Related Aminopyrimidinol

| Parameter | Condition |

|---|---|

| Column | C18 (Octadecylsilane) |

| Mobile Phase | Methanol (B129727) and a phosphate (B84403) buffer (pH 3.4-4.4) |

| Additives | 10 mmol/L Heptane Sulfonate (as ion-pairing reagent) |

| Detection | UV Detector |

This data is based on a method developed for 2,4,5-triamino-6-hydroxypyrimidine sulfate. google.com

This ion-pairing chromatography approach is highly relevant and could be adapted for the analysis of (2,5,6-Triaminopyrimidin-4-yl)methanol, which shares similar polar amino groups.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of highly polar and non-volatile compounds such as aminopyrimidines by GC-MS is not feasible. The high temperatures of the GC inlet would cause thermal degradation rather than vaporization. Therefore, chemical derivatization is a mandatory step to convert the polar functional groups (amines, hydroxyls) into more volatile and thermally stable moieties. nist.gov

Silylation is a widely used derivatization technique for this purpose. It involves replacing the active hydrogen atoms in -OH and -NH₂ groups with a trimethylsilyl (B98337) (TMS) group. The National Institute of Standards and Technology (NIST) database contains an entry for the tetrakis(trimethylsilyl) derivative of 2,5,6-triamino-4-hydroxypyrimidine, confirming the applicability of this method. nist.gov The derivatized compound has a significantly higher molecular weight but is sufficiently volatile for GC-MS analysis.

Table 2: Silylation for GC-MS Analysis of a Related Aminopyrimidinol

| Analyte | Derivatization Reagent | Derivative | Molecular Formula of Derivative | Molecular Weight of Derivative |

|---|---|---|---|---|

| 2,5,6-triamino-4-hydroxypyrimidine | Trimethylsilylating agent (e.g., BSTFA, MSTFA) | Pyrimidine, 2,5,6-triamino-4-hydroxy, TMS | C₁₆H₃₉N₅OSi₄ | 429.86 g/mol |

Data sourced from the NIST WebBook for the silylated derivative of 2,5,6-triamino-4-hydroxypyrimidine. nist.gov

Spectroscopic Methods for Structural Elucidation and Quantification of 2,5,6-Triaminopyrimidin-4-ol

Spectroscopic methods are indispensable for confirming the chemical structure and determining the electronic properties of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. For 2,5,6-Triaminopyrimidin-4-ol sulfate, both ¹H (proton) and ¹³C (carbon-13) NMR data have been used to confirm its structure. A certificate of analysis for this compound confirms that the obtained NMR spectra are consistent with the expected chemical structure. nih.gov While the specific chemical shifts are not detailed in the available public documents, the spectra would be characterized by signals corresponding to the amine protons and the pyrimidine ring carbons. The absence of a proton signal on the pyrimidine ring itself would be a key feature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural fragments of a compound. The PubChem database lists a molecular weight of 141.13 g/mol for the free base, 2,5,6-Triamino-4(1H)-pyrimidinone. nih.gov The sulfate salt has a molecular weight of 239.21 g/mol . nih.gov

Electron ionization mass spectrometry (EI-MS), often coupled with GC, would lead to characteristic fragmentation patterns. For aminopyrimidines, fragmentation would likely involve cleavages related to the amino groups and potential rearrangements of the heterocyclic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of the bonds within the molecular structure. For this compound, the IR spectrum provides clear evidence for its key structural features.

The presence of multiple amine (NH₂) groups and a primary alcohol (CH₂OH) group leads to distinct absorption bands. The N-H stretching vibrations of the primary amine groups are typically observed as sharp to medium peaks in the 3300 to 3500 cm⁻¹ range. openstax.org Primary amines characteristically show two bands in this region, corresponding to symmetric and asymmetric stretching modes. openstax.org Concurrently, the O-H stretching vibration from the primary alcohol's hydroxyl group gives rise to a strong, broad absorption band, generally found between 3400 and 3650 cm⁻¹. openstax.org The broadness of this peak is a result of intermolecular hydrogen bonding. openstax.org

The pyrimidine ring itself, being an aromatic heterocycle, exhibits characteristic C=C and C=N stretching vibrations within the 1680-1400 cm⁻¹ region. libretexts.org Furthermore, C-H stretching vibrations from the aromatic ring and the methylene (B1212753) group (-CH₂) are expected just above and below 3000 cm⁻¹, respectively. vscht.cz The C-O stretching vibration of the primary alcohol typically appears as a strong band in the 1000-1260 cm⁻¹ region. libretexts.org

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Wavenumber Range (cm⁻¹) | Bond Type | Functional Group | Intensity/Shape |

| 3400 - 3650 | O-H stretch | Alcohol (Hydroxyl) | Strong, Broad |

| 3300 - 3500 | N-H stretch | Primary Amine | Medium, Sharp (often two peaks) |

| > 3000 | C-H stretch | Aromatic Ring | Variable |

| < 3000 | C-H stretch | Methylene (-CH₂) | Variable |

| 1680 - 1400 | C=N, C=C stretch | Aromatic Ring | Medium to Strong |

| 1000 - 1260 | C-O stretch | Primary Alcohol | Strong |

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide information about functional groups and connectivity, X-ray crystallography offers the definitive, three-dimensional structure of a compound in its solid, crystalline state. This technique involves directing X-rays onto a single crystal of the material. The resulting diffraction pattern is then analyzed to calculate the precise positions of each atom in the crystal lattice, yielding exact bond lengths, bond angles, and conformational details.

For a molecule like this compound, X-ray crystallography would unambiguously confirm the substitution pattern on the pyrimidine ring. It would provide precise measurements of the C-N, C-C, C-O, and N-H bond lengths, as well as the planarity of the pyrimidine ring and the geometry of the aminomethanol (B12090428) substituent. Furthermore, this technique elucidates the intermolecular interactions, such as hydrogen bonding networks involving the amine and hydroxyl groups, which dictate how the molecules pack together in the solid state.

Although specific crystallographic data for this compound is not widely published in readily accessible literature, the analysis of related pyrimidine derivatives provides a strong precedent for the type of information that would be obtained. umich.edu Such an analysis would be critical for understanding its stereochemistry and physical properties.

Hyphenated Techniques for Complex Mixture Analysis

In research and synthesis, compounds are often produced as part of a complex mixture containing reactants, byproducts, and solvents. Hyphenated techniques, which couple a separation method with a detection method, are indispensable for analyzing such mixtures. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful hyphenated technique for the analysis of polar, non-volatile compounds like this compound. nih.gov In this method, the mixture is first separated by a liquid chromatograph (LC), which separates components based on their differential interactions with a stationary phase. As each component elutes from the LC column, it is introduced directly into a mass spectrometer (MS). The MS provides two crucial pieces of information: the molecular weight of the component and its fragmentation pattern, which serves as a molecular fingerprint. researchgate.net This allows for the confident identification and quantification of the target compound even in a complex matrix. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another common hyphenated technique. mdpi.com For polar compounds with amine and hydroxyl groups, derivatization is often necessary to increase their volatility and thermal stability for GC analysis. iu.edu This involves chemically modifying the functional groups, for example, through silylation. researchgate.net Once derivatized, the compound can be separated by GC and identified by MS, providing high-resolution separation and sensitive detection. nih.govnih.gov The combination of the retention time from the GC and the mass spectrum from the MS provides a high degree of certainty in the identification of the analyte. nih.gov

These hyphenated methods are essential not only for purity assessment but also for reaction monitoring, stability studies, and the identification of metabolites or degradation products in various research contexts. nih.govsaspublishers.com

Applications of 2,5,6 Triaminopyrimidin 4 Yl Methanol in Chemical Synthesis and Materials Science

(2,5,6-Triaminopyrimidin-4-yl)methanol as a Versatile Synthetic Building Block

The utility of this compound as a versatile synthetic building block stems from the distinct reactivity of its substituent groups. The pyrimidine (B1678525) ring is a key scaffold in numerous biologically active molecules, and the attached functional groups allow for its elaboration into more complex structures.

The key reactive sites of the molecule include:

Amino Groups (Positions 2, 5, and 6): These groups can act as nucleophiles, participating in reactions such as acylation, alkylation, and condensation. The vicinal diamines at positions 5 and 6 are particularly important for the formation of fused heterocyclic rings.

Hydroxymethyl Group (Position 4): As a primary alcohol, this group can undergo oxidation to form an aldehyde or carboxylic acid, esterification, or conversion to a leaving group (e.g., a halide) for subsequent nucleophilic substitution reactions.

Pyrimidine Ring Nitrogens: The ring nitrogen atoms are basic and can be protonated or alkylated, modifying the electronic properties and solubility of the molecule.

This array of functional groups allows for regioselective reactions, enabling chemists to use this compound as a starting material for a diverse range of target molecules, including pharmaceuticals and functional dyes. Aminopyrimidines, in general, are recognized as crucial intermediates in the chemical synthesis of various biomolecules and therapeutic agents. nih.govmdpi.comnih.gov

Role in the Synthesis of Pteridine (B1203161) and Purine (B94841) Analogs

One of the most significant applications of this compound is in the synthesis of pteridines and purines, which are core structures in many essential biological molecules, including folic acid and nucleic acids. nih.govwikipedia.orgnews-medical.net

Pteridine Synthesis: The synthesis of the pteridine ring system classically involves the condensation of a pyrimidine with vicinal diamines (at the 4 and 5 positions) with a 1,2-dicarbonyl compound. derpharmachemica.comthieme-connect.de In the case of this compound, the 5,6-diamino substituents are suitably positioned for this cyclocondensation reaction. The reaction with various α-dicarbonyl compounds can lead to a wide array of substituted pteridines, where the original hydroxymethyl group at position 4 of the pyrimidine ring becomes a substituent on the resulting pteridine ring.

A closely related synthesis is the reaction of 2,4,5,6-tetraaminopyrimidine (B94255) with 1,3-dihydroxyacetone (B48652) to produce 2,4-diamino-6-(hydroxymethyl)pteridine, a key intermediate for folic acid antimetabolites like methotrexate. google.com This highlights the utility of pyrimidine precursors in forming hydroxymethyl-substituted pteridines. The use of this compound in similar condensations would yield pteridines with the hydroxymethyl group at a different position, offering a route to novel analogs for biological screening. mdpi.comgoogle.comnih.govrsc.org

Purine Synthesis: The Traube purine synthesis is a fundamental method for constructing the purine ring system, which involves the fusion of an imidazole (B134444) ring onto a pyrimidine precursor. The synthesis starts with a 4,5-diaminopyrimidine. researchgate.net The 5,6-diamino functionality of this compound can be utilized in a similar fashion. The process typically involves reaction with a one-carbon source, such as formic acid or orthoformates, to form the imidazole portion of the purine ring. This would result in the formation of a purine with the hydroxymethyl group at position 4 and amino groups at positions 2 and 6.

Table 1: Potential Heterocyclic Products from this compound

| Reagent | Resulting Heterocycle Core | Key Reaction Type |

|---|---|---|

| Glyoxal | Pteridine | Cyclocondensation |

| Diacetyl (2,3-Butanedione) | Pteridine | Cyclocondensation |

| Formic Acid | Purine | Cyclization |

| Benzil | Pteridine | Cyclocondensation |

Catalytic Properties and Ligand Design with this compound Derivatives

While this compound itself is not known to be catalytic, its derivatives are excellent candidates for ligand design in coordination chemistry and catalysis. The molecule contains multiple donor atoms (nitrogen and oxygen) that can coordinate to metal centers. The amino groups and the pyrimidine ring nitrogens can bind to transition metals, and the hydroxymethyl group offers an additional coordination site.

The field of coordination chemistry has shown that aminopyrimidine and aminopyridine ligands can form stable complexes with various metals, including iron(II) and silver(I). sciencenet.cnnih.govtandfonline.comnsf.gov These complexes have applications ranging from catalysis to materials science. The polydentate nature of this compound could allow it to act as a chelating or bridging ligand, forming mononuclear or polynuclear coordination polymers.

Derivatives of this compound could be designed to fine-tune the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity. For example, modification of the amino or hydroxymethyl groups could alter the ligand's bite angle or donor strength, which are critical parameters in designing catalysts for specific organic transformations, such as cross-coupling reactions or polymerization. nsf.govresearchgate.net

Integration into Functional Materials and Supramolecular Chemistry

Supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions, such as hydrogen bonding and π-π stacking. wikipedia.org this compound is exceptionally well-suited for creating such assemblies due to its high density of hydrogen bond donors (three -NH2 groups and one -OH group) and acceptors (ring nitrogens).

Compounds with multiple amino groups on a pyrimidine or triazine ring are known to form extensive and robust hydrogen-bonded networks. nih.govrsc.org For instance, 2,4,6-triaminopyrimidine (B127396) readily forms salts with various acids, creating highly ordered crystal structures stabilized by N-H···O hydrogen bonds that generate specific ring motifs. nih.gov The additional hydroxymethyl group in this compound provides another site for strong O-H···N or O-H···O hydrogen bonding, further enhancing its ability to self-assemble into complex one-, two-, or three-dimensional architectures. nih.gov

These self-assembly properties can be harnessed to create functional materials, including:

Organic Gels: The formation of extensive hydrogen-bonded networks can lead to the gelation of organic solvents.

Porous Materials: Crystalline assembly can create porous frameworks with potential applications in gas storage or separation.

Liquid Crystals: The rigid core and hydrogen-bonding capabilities could promote the formation of liquid crystalline phases.

The study of how molecules like this compound pack in the solid state provides insight into the design of new crystalline materials with tailored properties. nih.gov

Future Research Trajectories and Unexplored Frontiers for 2,5,6 Triaminopyrimidin 4 Yl Methanol

Discovery of Novel Biosynthetic Pathways and Metabolic Roles

The natural origin of (2,5,6-Triaminopyrimidin-4-yl)methanol, if any, remains an open question. Future research should prioritize investigating whether this compound is a naturally occurring product in any organism. Its structure is closely related to 2,5,6-Triaminopyrimidin-4-ol, a known intermediate in the biosynthesis of vital compounds like riboflavin (B1680620) (Vitamin B2). wikipedia.org The biosynthesis of riboflavin involves the transformation of guanosine (B1672433) into 4-hydroxy-2,4,5-triaminopyrimidine, which is then further processed. wikipedia.org

A primary research goal would be to determine if this compound is a downstream metabolite or a shunt product of the riboflavin or folate biosynthetic pathways. Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) based metabolomics, could be employed to screen various microbial, plant, and animal extracts for its presence. Should the compound be identified, isotopic labeling studies using precursors like labeled guanosine triphosphate (GTP) could elucidate its biosynthetic origins.

Furthermore, exploring its metabolic roles is crucial. It could function as a metabolic intermediate, a signaling molecule, or a degradation product. Investigating its potential interactions with enzymes within these known pathways, or its effect on metabolic flux, could reveal novel biological functions. Computational tools designed to predict biosynthetic pathways, such as BioNavi-NP, could also be adapted to generate hypotheses about its formation from known primary metabolites. nih.gov

Advanced Synthetic Methodologies for Complex Derivatives

To explore the full potential of this compound, the development of robust and versatile synthetic methodologies is essential. While general methods for synthesizing pyrimidine (B1678525) derivatives are well-established, specific and efficient routes to complex derivatives of this particular scaffold need to be developed. researchgate.net Future work should focus on creating a chemical library based on this core structure.

Key areas for methodological advancement include:

Selective Functionalization: Developing protocols for the selective N-acylation, N-alkylation, or N-arylation of the three distinct amino groups. This would allow for a systematic exploration of the structure-activity relationship (SAR).

Modification of the Methanol (B129727) Group: Exploring reactions to convert the primary alcohol into other functional groups, such as esters, ethers, halides, or azides, thereby providing points for further conjugation or modification.

Modern Coupling Reactions: Employing modern cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, to introduce diverse aryl or heteroaryl substituents onto the pyrimidine core. nih.govmdpi.com These reactions are powerful tools for creating structural diversity. nih.gov

High-Throughput Synthesis: Implementing automated synthesis platforms, microwave reactors, or flow chemistry to accelerate the production and purification of derivatives, enabling faster screening cycles. depaul.edu

These advanced synthetic strategies will be instrumental in generating a diverse library of compounds necessary for probing biological systems.

Exploration of New Biological Targets and Mechanisms

A significant frontier for research is the identification of the biological targets of this compound and its derivatives. The pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, found in numerous drugs targeting a wide array of proteins. nih.gov Pyrimidine derivatives have shown activity against kinases, caspases, and enzymes in metabolic pathways like dihydroorotate (B8406146) dehydrogenase (DHODH). depaul.edumdpi.com

Future research should employ a multi-pronged approach to target identification:

Phenotypic Screening: Testing a library of derivatives in cell-based assays that measure broad physiological outcomes such as cell proliferation, apoptosis, or inflammatory responses.

Target-Based Screening: Screening the compound library against panels of known drug targets, particularly those for which other pyrimidines have shown activity (e.g., protein kinases, dihydrofolate reductase).

Chemoproteomics: Utilizing unbiased, activity-based protein profiling (ABPP) and other chemoproteomic techniques to identify protein binding partners directly in a native biological context.

Once a primary target is identified, detailed mechanistic studies will be necessary. This includes biochemical assays to determine the mode of action (e.g., competitive vs. allosteric inhibition), kinetic analysis to quantify potency and binding affinity, and structural biology (X-ray crystallography or cryo-EM) to visualize the compound-target interaction at an atomic level.

Development of Chemical Biology Tools and Probes

Transforming this compound into a suite of chemical biology tools would greatly facilitate the study of its biological functions and targets. A chemical probe is a selective small molecule used to study a protein's function in cellular or in vivo systems. nih.gov

Future research should focus on designing and synthesizing derivatives that can serve as probes:

Affinity Probes: Attaching an affinity tag, such as biotin, to a potent derivative. This would enable the pull-down and identification of binding partners from cell lysates.

Fluorescent Probes: Conjugating a fluorophore to the molecule to allow for visualization of its subcellular localization and trafficking via fluorescence microscopy.

Photoaffinity Probes: Incorporating a photoreactive group (e.g., a diazirine or benzophenone) that, upon UV irradiation, forms a covalent bond with its target protein. This allows for irreversible labeling and more robust identification of the target.

The development of such probes is crucial for validating biological targets and understanding the compound's mechanism of action within the complex cellular environment. These tools would allow researchers to ask precise questions about the temporal and spatial aspects of target engagement. nih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Biology Research

Key applications of AI/ML in future research include:

Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models using ML algorithms like random forest or neural networks. mdpi.comresearchgate.net These models can predict the biological activity of virtual compounds, helping to prioritize which derivatives to synthesize and test, thereby saving time and resources.

Virtual Screening and Target Identification: Using AI-powered docking programs to screen this compound and its virtual library against structural databases of thousands of proteins to predict potential biological targets. nih.gov

De Novo Drug Design: Employing generative AI models to design novel pyrimidine derivatives with optimized properties, such as high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. youtube.com

Pathway Analysis: Using AI tools to analyze data from transcriptomic or proteomic experiments to predict which cellular pathways are modulated by the compound, providing clues to its mechanism of action.

Q & A

Q. What are the established synthetic routes for (2,5,6-Triaminopyrimidin-4-yl)methanol, and how do reaction conditions influence yield?

The compound is typically synthesized via nitrosation and reduction of precursor pyrimidines. For example, 2,4-diamino-6-hydroxypyrimidine can undergo nitrosation with sodium nitrite under acidic conditions (e.g., HCl), followed by reduction using catalytic hydrogenation or sodium dithionite. Subsequent methanol functionalization may involve nucleophilic substitution or esterification . Key factors affecting yield :

- pH control during nitrosation to avoid over-oxidation.

- Temperature (20–40°C) for optimal reduction efficiency.

- Purity of starting materials to minimize side reactions.

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Nitrosation | NaNO₂, HCl, 0–5°C | 60–75% |

| Reduction | H₂/Pd-C or Na₂S₂O₄, RT | 70–85% |

| Methanol derivatization | MeOH/H₂SO₄, reflux | 50–65% |

Q. How can researchers characterize the purity and structure of this compound?

Analytical methods :

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]⁺ = 168.1 g/mol).

- NMR : ¹H NMR (DMSO-d₆) to resolve amino (-NH₂) and hydroxyl (-OH) proton signals; δ 5.2–5.5 ppm for methanol-CH₂OH .

- Elemental Analysis : Validate C, H, N composition against theoretical values (C₅H₈N₆O).

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in spectral data for this compound?

Discrepancies in NMR or MS data often arise from tautomerism or solvent interactions. For example:

- Tautomer Identification : Use variable-temperature NMR to observe equilibrium shifts between amino and imino forms .

- Solvent Effects : Compare D₂O vs. DMSO-d₆ spectra; hydroxyl protons may exchange rapidly in D₂O, masking splitting patterns.

- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to clarify nitrogen environments in complex spectra .

Q. How can researchers design experiments to evaluate the biological activity of this compound?

Methodological framework :

- Target Selection : Prioritize pyrimidine-dependent enzymes (e.g., dihydrofolate reductase) based on structural homology .

- In Vitro Assays :

- Enzyme inhibition studies (IC₅₀ determination via spectrophotometric assays).

- Cytotoxicity screening (MTT assay on cancer cell lines, e.g., HeLa or MCF-7) .

- Controls : Include known inhibitors (e.g., methotrexate) and solvent-only blanks.

- Data Validation : Replicate results across three independent experiments; use ANOVA for statistical significance (p < 0.05).

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Key challenges :

- Exothermic Reactions : Nitrosation at scale may require cooling jackets to maintain ≤10°C .

- Byproduct Formation : Optimize stoichiometry (e.g., NaNO₂:precursor molar ratio ≥1.2) to minimize unreacted intermediates.

- Purification : Use recrystallization (ethanol/water mixtures) or flash chromatography (silica gel, CH₂Cl₂/MeOH) for bulk purification .

Data Integrity & Reproducibility

Q. How should researchers address discrepancies in reported biological activity data for this compound?

- Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ values in different cell lines) to identify outliers .

- Batch Variability : Test multiple synthesis batches for consistency in activity.

- Open Data Practices : Share raw spectral and assay data via repositories (e.g., Zenodo) to enable independent validation .

Applications in Drug Development

Q. What structural modifications could enhance the pharmacokinetic properties of this compound?

- Prodrug Design : Esterify the methanol group to improve membrane permeability (e.g., acetyl or pivaloyl esters) .

- Chelation : Introduce metal-binding motifs (e.g., pyridyl) to target metalloenzymes .

- Solubility Optimization : Replace the hydroxyl group with PEGylated chains while retaining hydrogen-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.